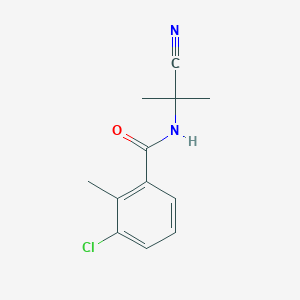

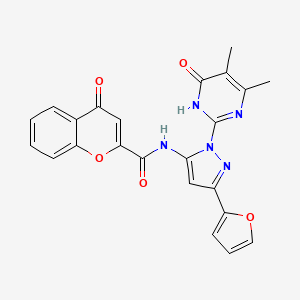

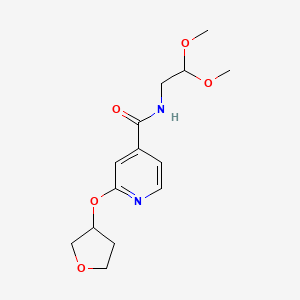

![molecular formula C22H28N6O2 B2742698 8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-13-7](/img/structure/B2742698.png)

8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain elements of 2,5-Dimethylbenzyl alcohol and Tris(2-dimethylaminoethyl)amine . These are both organic compounds with various applications in scientific research .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the components like 2,5-Dimethylbenzyl alcohol and Tris(2-dimethylaminoethyl)amine are often used in chemical reactions .Applications De Recherche Scientifique

Propagation Rate Coefficients: DMAEMA exhibits a characteristic propagation rate coefficient ((k_p)) with an activation energy ((E_A)) of 20.8 kJ mol(^{-1}). At 25 °C, the value of (k_p) is 607 L mol(^{-1}) s(^{-1}), consistent with literature reports .

Mixed Solvent Systems: When DMAEMA is dissolved in ethanol (EtOH)/water mixtures, the polymerization kinetics change. Lowering the monomer content in EtOH below 20 wt% increases (k_p) and decreases (E_A). Additionally, increasing the water fraction in EtOH/H(_2)O solvent mixtures enhances (k_p), providing a route to synthesize DMAEMA polymers in an aqueous environment .

Dual-Controllable Oil/Water Separation Materials

DMAEMA has been utilized in the fabrication of thermo- and pH-responsive oil/water separation materials. By free radical polymerization of DMAEMA and methacrylic acid (MAA), super-hydrophilic hydrogel films were coated onto stainless steel mesh substrates. These materials exhibit dual-controllable behavior, making them suitable for efficient oil/water separation .

Functionalized Agarose Copolymers

Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers have been synthesized using atom transfer radical polymerization (ATRP). These copolymers combine the properties of agarose with the functionality of DMAEMA. Potential applications include drug delivery, chromatography, and bioseparation .

Biomedical and Drug Delivery Applications

Given its unique structure, DMAEMA holds promise in biomedical applications. Researchers are exploring its use in drug delivery systems, gene delivery vectors, and tissue engineering scaffolds. The presence of tertiary amine groups allows for pH-responsive behavior, making it suitable for targeted drug release .

Photodynamic Therapy (PDT) Agents

The imidazo[2,1-f]purine core of DMAEMA suggests potential as a photosensitizer for PDT. Researchers are investigating its ability to generate reactive oxygen species upon light activation, which could be harnessed for cancer treatment. Further studies are needed to optimize its PDT efficacy .

Propriétés

IUPAC Name |

6-[2-(dimethylamino)ethyl]-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-14-7-8-15(2)17(11-14)13-28-20(29)18-19(25(6)22(28)30)23-21-26(10-9-24(4)5)16(3)12-27(18)21/h7-8,11-12H,9-10,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBRGXUPMIUUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCN(C)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615215 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

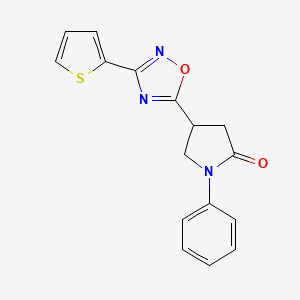

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)

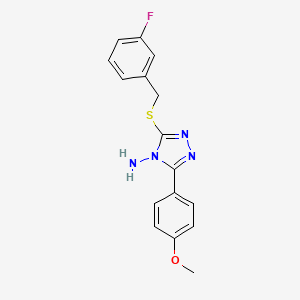

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2742637.png)